1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1255717-84-0
VCID: VC3390965
InChI: InChI=1S/C10H9ClN2.ClH/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13;/h1-7H,8H2;1H
SMILES: C1=CC=C(C(=C1)CCl)N2C=CC=N2.Cl
Molecular Formula: C10H10Cl2N2
Molecular Weight: 229.1 g/mol

1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride

CAS No.: 1255717-84-0

Cat. No.: VC3390965

Molecular Formula: C10H10Cl2N2

Molecular Weight: 229.1 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride - 1255717-84-0

Specification

CAS No. 1255717-84-0
Molecular Formula C10H10Cl2N2
Molecular Weight 229.1 g/mol
IUPAC Name 1-[2-(chloromethyl)phenyl]pyrazole;hydrochloride
Standard InChI InChI=1S/C10H9ClN2.ClH/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13;/h1-7H,8H2;1H
Standard InChI Key VVDQMJDDKAKJCF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CCl)N2C=CC=N2.Cl
Canonical SMILES C1=CC=C(C(=C1)CCl)N2C=CC=N2.Cl

Introduction

Chemical Identity and Structural Characteristics

1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride is characterized by a five-membered pyrazole heterocyclic ring connected to a phenyl group that bears a chloromethyl substituent at the ortho (2-) position. The compound exists as a hydrochloride salt, which significantly affects its physicochemical properties, particularly its solubility and stability.

The molecular structure features several key components:

  • A pyrazole ring (C₃H₃N₂ moiety)

  • A phenyl ring with ortho-substitution

  • A chloromethyl group (-CH₂Cl) at the 2-position of the phenyl ring

  • A hydrochloride salt formation

Table 1: Basic Chemical Properties of 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride

PropertyValue
CAS Number1255717-84-0
Molecular FormulaC₁₀H₁₀Cl₂N₂
Molecular Weight229.1 g/mol
Chemical ClassPyrazole derivatives, Aryl halides
Functional GroupsPyrazole, Chloromethyl, Phenyl
Salt FormHydrochloride

Physical Properties and Characterization

Based on the available data, 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride is a solid compound at ambient temperature. As a hydrochloride salt, it demonstrates enhanced stability compared to its free base form. The salt formation affects critical properties such as solubility, making it more soluble in polar protic solvents like water, methanol, and ethanol compared to less polar organic solvents.

The storage classification (storage class code 11) indicates specific handling requirements, suggesting it should be maintained in controlled environments with appropriate ventilation and segregation from incompatible substances.

Synthetic Methodologies

The synthesis of 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride typically involves the reaction of a pyrazole derivative with a chloromethylated phenyl compound. This synthetic approach represents a classical method for creating N-arylpyrazoles, where the nitrogen atom of the pyrazole forms a covalent bond with the aryl (phenyl) moiety.

General Synthetic Approach

The general synthetic route likely follows these key steps:

  • Preparation of the 2-(chloromethyl)phenyl precursor

  • N-arylation reaction with pyrazole under basic conditions

  • Acidification with HCl to form the hydrochloride salt

The reaction typically requires careful temperature control and appropriate selection of solvents to maximize yield and minimize side products. Nucleophilic substitution at the pyrazole nitrogen is facilitated by the use of bases such as potassium carbonate or sodium hydroxide, often in polar aprotic solvents like DMF or acetonitrile.

Purification Techniques

Purification of 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride may involve:

  • Recrystallization from appropriate solvent systems

  • Column chromatography for removing impurities

  • Precipitation by solvent exchange methods

Chemical Reactivity Profile

The reactivity of 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride is primarily determined by three structural features:

  • The pyrazole ring, which can participate in typical heterocycle reactions

  • The reactive chloromethyl group, which serves as an excellent leaving group for nucleophilic substitution reactions

  • The ortho positioning of the chloromethyl group, which may create unique steric and electronic effects

Key Reactive Sites

The chloromethyl group represents the most reactive site in the molecule, readily undergoing nucleophilic substitution reactions with various nucleophiles such as amines, thiols, alcohols, and azides. This reactivity makes the compound valuable as a chemical intermediate for introducing diverse functional groups.

Applications and Research Relevance

1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride primarily serves as a research tool and synthetic intermediate rather than an end-use compound. Its applications span multiple domains of chemistry and pharmaceutical research.

Table 2: Applications of 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride

Application DomainPotential Uses
Organic SynthesisBuilding block for complex heterocyclic compounds
Medicinal ChemistryPrecursor for biologically active molecules
Chemical BiologyTool for selective protein modification
Materials SciencePrecursor for specialty materials with specific properties

Role in Medicinal Chemistry

In medicinal chemistry, this compound can serve as a valuable scaffold for developing compounds with potential biological activities. The pyrazole motif appears in numerous pharmaceuticals, while the reactive chloromethyl group provides a convenient handle for structural diversification through nucleophilic substitution reactions.

Comparison with Structurally Related Compounds

Understanding 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride in the context of related compounds provides valuable insights into its distinctive properties and potential applications.

Table 3: Comparison with Related Pyrazole Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride1255717-84-0C₁₀H₁₀Cl₂N₂229.1Reference compound
1-[4-(Chloromethyl)phenyl]-1H-pyrazole143426-52-2C₁₀H₉ClN₂192.64Chloromethyl at para position; not a hydrochloride salt
1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrateNot specifiedC₁₀H₁₀Cl₂N₂·H₂O247.12Chloromethyl at meta position; hydrate form

Position Effects on Reactivity

The ortho positioning of the chloromethyl group in 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride creates distinctive steric and electronic effects compared to its meta and para isomers. This positioning may influence:

Analytical Methods for Identification and Characterization

Spectroscopic Characterization

Standard analytical techniques for characterizing 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for pyrazole protons (typically 7.5-8.5 ppm)

    • Distinctive signals for the chloromethyl group (typically 4.5-5.0 ppm)

    • Complex coupling patterns for the ortho-substituted phenyl ring

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for C-N stretching

    • C-H stretching for aromatic and aliphatic groups

    • C-Cl stretching bands

  • Mass Spectrometry:

    • Molecular ion peak

    • Fragmentation pattern including loss of HCl and chloromethyl group

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